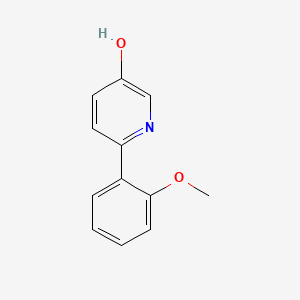

6-(2-Methoxyphenyl)pyridin-3-ol

説明

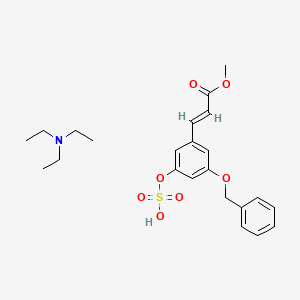

“6-(2-Methoxyphenyl)pyridin-3-ol” is a chemical compound with the molecular formula C12H11NO2 . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

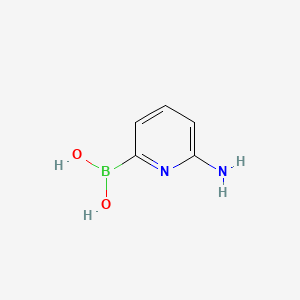

The molecular structure of “6-(2-Methoxyphenyl)pyridin-3-ol” consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C12H11NO2/c1-15-12-5-3-2-4-10(12)11-7-6-9(14)8-13-11/h2-8,14H,1H3 . Physical And Chemical Properties Analysis

The molecular weight of “6-(2-Methoxyphenyl)pyridin-3-ol” is 201.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 42.4 Ų .科学的研究の応用

Antiproliferative Activity in Cancer Research

Specific Scientific Field

Cancer Research and Pharmacology

Summary of the Application

The compound 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, which is structurally similar to 6-(2-Methoxyphenyl)pyridin-3-ol, has been studied for its antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines .

Methods of Application or Experimental Procedures

The compound was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids .

Results or Outcomes

The most potent compounds displayed low micromolar GI 50 values. The compound 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol proved to be the most active, induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .

Anti-tubercular Activity

Specific Scientific Field

Pharmaceutical Chemistry and Microbiology

Summary of the Application

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally similar to 6-(2-Methoxyphenyl)pyridin-3-ol, were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Methods of Application or Experimental Procedures

The compounds were designed and synthesized, and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .

Results or Outcomes

Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Fluorescence Properties and pH Sensing

Specific Scientific Field

Chemical Biology and Analytical Chemistry

Summary of the Application

The compound 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, which is structurally similar to 6-(2-Methoxyphenyl)pyridin-3-ol, has been studied for its fluorescence properties and potential as a pH indicator .

Methods of Application or Experimental Procedures

The compound was prepared from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids .

Results or Outcomes

Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .

Anti-inflammatory and Antioxidant Activities

Specific Scientific Field

Pharmaceutical Chemistry and Pharmacology

Summary of the Application

The compound 4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol, which is structurally similar to 6-(2-Methoxyphenyl)pyridin-3-ol, was synthesized and evaluated for its antioxidant and anti-inflammatory activities .

Methods of Application or Experimental Procedures

The compound was synthesized and its antioxidant and anti-inflammatory activities were evaluated both in vitro and in vivo .

Results or Outcomes

The newly synthesized compounds showed potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

Inhibitor of Bacterial DNA Ligase

Specific Scientific Field

Microbiology and Pharmaceutical Chemistry

Summary of the Application

The compound 2-{[2-(1H-Pyrazolo[3,4-c]pyridin-3-yl)-6-(trifluoromethyl)pyrimidin-4-yl]amino}ethanol, which is structurally similar to 6-(2-Methoxyphenyl)pyridin-3-ol, has been identified as a bacterial DNA ligase inhibitor .

Methods of Application or Experimental Procedures

The compound was synthesized and its inhibitory activity against bacterial DNA ligase was evaluated .

Results or Outcomes

The compound showed significant inhibitory activity against bacterial DNA ligase, suggesting potential applications in the treatment of bacterial infections .

Angiogenesis Inhibitor

Specific Scientific Field

Pharmacology and Cancer Research

Summary of the Application

The compound 1-(4-methoxybenzyl)-7-(4-methylpiperazin-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenyl-1H-pyrazolo[3,4-c]pyridin-5-amine, which is structurally similar to 6-(2-Methoxyphenyl)pyridin-3-ol, has been suggested as a potential angiogenesis inhibitor .

Methods of Application or Experimental Procedures

The compound was synthesized and its inhibitory activity against angiogenesis was evaluated .

Results or Outcomes

The compound showed significant inhibitory activity against angiogenesis, suggesting potential applications in the treatment of diseases characterized by excessive angiogenesis, such as cancer .

将来の方向性

特性

IUPAC Name |

6-(2-methoxyphenyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12-5-3-2-4-10(12)11-7-6-9(14)8-13-11/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWPDQFILREJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692464 | |

| Record name | 6-(2-Methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Methoxyphenyl)pyridin-3-ol | |

CAS RN |

1255638-36-8 | |

| Record name | 3-Pyridinol, 6-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255638-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine](/img/structure/B582109.png)

![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)